![molecular formula C16H9BrClNO2 B1292883 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid CAS No. 932796-23-1](/img/structure/B1292883.png)
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid
Overview
Description
The compound “2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid” is a complex organic molecule that likely contains a quinoline core structure, which is a heterocyclic aromatic organic compound . It also has bromophenyl and carboxylic acid functional groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve electrophilic aromatic substitution reactions . Protodeboronation of alkyl boronic esters is another method used in the synthesis of related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of the bromophenyl and carboxylic acid groups could influence properties such as polarity and acidity .Scientific Research Applications
Novel Synthesis Methods
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid and its derivatives have been a subject of research mainly in the field of synthetic chemistry. A notable study by Raveglia et al. (1997) presents a novel synthesis method for 3-halo-2-phenylquinoline-4-carboxylic acids, which includes the derivatives of 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid. This method involves synthesizing the 3-amino intermediate and then replacing the amino group with chlorine or bromine using the Sandmeyer reaction, yielding good yields of the final product (Raveglia et al., 1997).
Antimicrobial and Antitubercular Activities
Several studies have explored the antimicrobial properties of compounds related to 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid. Marvadi et al. (2020) investigated a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, designed and synthesized for antitubercular activity. These compounds showed promising results as antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).
properties
IUPAC Name |
2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2/c17-10-3-1-2-9(6-10)15-8-13(16(20)21)12-7-11(18)4-5-14(12)19-15/h1-8H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYRXZBCYPCXSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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